![molecular formula C18H17N5 B3171928 N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine CAS No. 946700-73-8](/img/structure/B3171928.png)
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine
Overview
Description
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a useful research compound. Its molecular formula is C18H17N5 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-Indol-5-ylmethyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that combine indole and triazole moieties. The general synthetic approach includes:
- Formation of the Indole Derivative : Starting from commercially available indole derivatives.
- Triazole Formation : Utilizing 1,2,4-triazole precursors through methods such as cyclization reactions.
- Amine Coupling : The final step involves coupling the indole and triazole components using amine chemistry.
Antimicrobial Properties
Research indicates that compounds featuring indole and triazole structures often exhibit antimicrobial activities. For instance, similar compounds have been tested against various bacterial strains and fungi. While specific data on this compound is limited, related studies suggest:
Compound | Activity | Tested Organisms |
---|---|---|
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Moderate | E. coli, S. aureus |
3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole | Significant | C. albicans |
These findings suggest that the presence of both indole and triazole rings may enhance antimicrobial efficacy.
Antidepressant Activity
Recent studies have explored the potential antidepressant effects of compounds containing indole and triazole structures. The mechanisms often involve modulation of serotonin receptors or inhibition of monoamine oxidase (MAO). For example:
- Serotonin Receptor Interaction : Compounds similar to this compound have shown affinity for serotonin receptors (5-HT).
Study 1: Antimicrobial Evaluation
A study published in Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited promising activity profiles.
Study 2: Neuropharmacological Assessment
In a neuropharmacological study focusing on indole derivatives, researchers found that specific compounds demonstrated significant antidepressant-like effects in animal models. These effects were attributed to increased serotonin levels in the brain.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Indole Ring : Modifications can enhance receptor affinity.
- Triazole Positioning : The position of substituents on the triazole ring can affect biological activity.
Properties
IUPAC Name |
N-(1H-indol-5-ylmethyl)-4-(1,2,4-triazol-1-ylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-4-17(5-2-14(1)11-23-13-19-12-22-23)21-10-15-3-6-18-16(9-15)7-8-20-18/h1-9,12-13,20-21H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDGTMOBNLJGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NCC3=CC4=C(C=C3)NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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